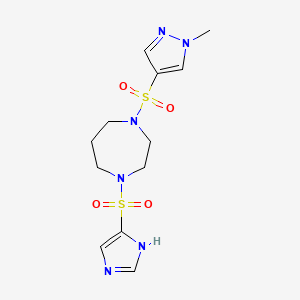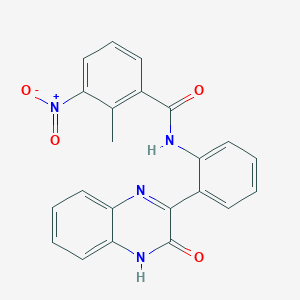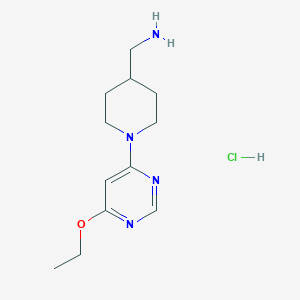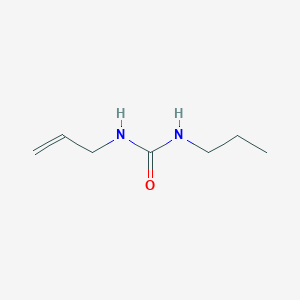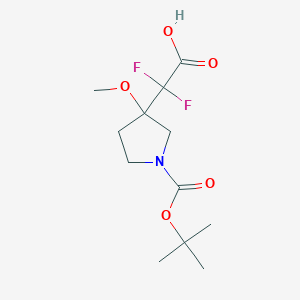
Ácido 2-(1-(terc-butoxicarbonil)-3-metoxipirrolidin-3-il)-2,2-difluoroacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds containing a Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine . The Boc group can then be removed under acidic conditions, commonly with trifluoroacetic acid .Molecular Structure Analysis
The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group. This gives the Boc group its steric bulk and resistance to various reaction conditions .Chemical Reactions Analysis
The primary chemical reactions involving the Boc group are its addition to amines to form a protected amine, and its removal under acidic conditions . The Boc group is stable under basic conditions and is resistant to various nucleophiles .Aplicaciones Científicas De Investigación
Desprotección del grupo N-terc-butoxicarbonil (N-Boc)
El compuesto se utiliza en la desprotección del grupo N-terc-butoxicarbonil (N-Boc) . Este proceso implica la eliminación del grupo N-Boc de un conjunto estructuralmente diverso de compuestos, incluidos sustratos alifáticos, aromáticos y heterocíclicos . Las reacciones se llevan a cabo en condiciones de temperatura ambiente durante 1-4 horas con rendimientos de hasta el 90% .
Síntesis de derivados Boc de aminoácidos
El compuesto se utiliza en la síntesis de derivados Boc de aminoácidos . Se ha estudiado la influencia de las condiciones de las reacciones en la síntesis de derivados Boc de aminoácidos utilizando pirocarbonato de di-terc-butilo en el rendimiento del producto deseado .
Síntesis de compuestos con actividad medicinal
El compuesto se utiliza en la síntesis de compuestos con actividad medicinal . Por ejemplo, se aplicó a un compuesto híbrido con actividad medicinal FC1, que es un nuevo inhibidor dual de IDO1 y ADN Pol gamma .
Síntesis de N-terc-butoxicarbonil-2-metil-3-(1H-1,2,4-triazol-1-il)alanina racémica
El compuesto se utiliza en la síntesis de N-terc-butoxicarbonil-2-metil-3-(1H-1,2,4-triazol-1-il)alanina racémica . Este es un enfoque sintético simple que da como resultado cuatro pasos y un rendimiento global del 68% a partir del derivado de oxazolina .
Mecanismo De Acción
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .
Mode of Action
The compound acts as a protecting group for amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . This deprotection process can be carried out at high temperatures using a thermally stable ionic liquid .
Biochemical Pathways
The compound plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group of amino acids, preventing it from reacting prematurely during the synthesis process . Once the peptide chain is formed, the Boc group can be removed, allowing the amino acid to fully participate in the peptide structure .
Pharmacokinetics
The boc group is known to increase the stability and solubility of amino acids, which could potentially enhance their bioavailability .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides . By protecting the amino group of amino acids, the compound allows for selective and controlled peptide bond formation . The removal of the Boc group then allows the amino acid to fully integrate into the peptide structure .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be carried out at high temperatures using a thermally stable ionic liquid .
Safety and Hazards
Direcciones Futuras
The use of Boc-protected amino acids and other compounds in organic synthesis continues to be a topic of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as the application of Boc-protected compounds in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSCTNFJZUKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)
![1,1-Dimethyl-3-[1-(pyridine-3-carbonyl)piperidin-4-yl]urea](/img/structure/B2368742.png)
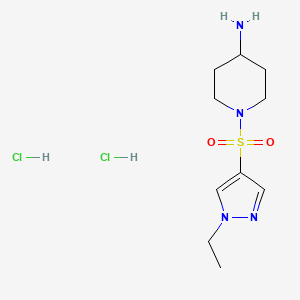
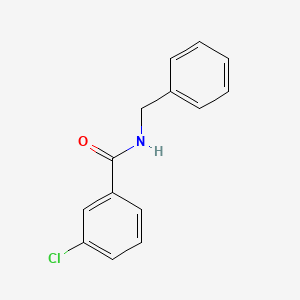
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
